molecular formula C25H24N2O3 B11107281 N-(2-methyl-5-nitrophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

N-(2-methyl-5-nitrophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

Cat. No.: B11107281
M. Wt: 400.5 g/mol
InChI Key: QWMVVJNHZZEJKU-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide: is a complex organic compound with a unique structure that includes a cyclopropane ring and multiple aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the nitro and methyl groups. One common synthetic route involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under specific conditions.

    Introduction of Aromatic Groups: The aromatic groups can be introduced through Friedel-Crafts alkylation reactions, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Nitration and Methylation: The nitro and methyl groups can be introduced through nitration and methylation reactions, respectively. Nitration typically involves the reaction of the aromatic compound with a mixture of nitric acid and sulfuric acid, while methylation can be achieved using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine.

    Substitution: The aromatic groups can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide: has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The cyclopropane ring and aromatic groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

N-(2-methyl-5-nitrophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide: can be compared with other similar compounds, such as:

    N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide: Similar structure but lacks the additional methyl groups on the aromatic rings.

    N-(2-nitrophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide: Similar structure but lacks the methyl group on the nitrophenyl ring.

    N-(2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide: Similar structure but lacks the nitro group on the phenyl ring.

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C25H24N2O3/c1-16-6-4-8-19(12-16)25(20-9-5-7-17(2)13-20)15-22(25)24(28)26-23-14-21(27(29)30)11-10-18(23)3/h4-14,22H,15H2,1-3H3,(H,26,28)

InChI Key

QWMVVJNHZZEJKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C)C4=CC=CC(=C4)C

Origin of Product

United States

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